1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Antiparasitic Chagas disease Trypanosoma cruzi

Procure 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (CAS 81262-52-4), a strategic SAR expansion point over the des-methyl analog BSBZT. The 5-methyl substituent increases lipophilicity (XLogP3=2.7, +0.4 vs. des-methyl), potentially enhancing parasite membrane penetration for Chagas disease screening programs. It also offers a crystallographically distinct comparator for X-ray powder diffraction library building and polymorphism studies on N-sulfonylbenzotriazole systems. This compound is a candidate for targeted antibacterial screening libraries focused on oxidative stress mechanisms, with drug-like computed properties (TPSA=73.2 Ų) suggesting adequate Gram-negative outer membrane penetration. Synthesized via the modern NFSI-mediated sulfonylation protocol, it supports reaction optimization studies and greener N-sulfonylation procedure development.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31
CAS No. 81262-52-4
Cat. No. B2628120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
CAS81262-52-4
Molecular FormulaC13H11N3O2S
Molecular Weight273.31
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O2S/c1-10-7-8-13-12(9-10)14-15-16(13)19(17,18)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyUEYQAGLEXLTIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (CAS 81262-52-4): Key Physicochemical and Structural Properties for Procurement Specification


1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (CAS 81262-52-4) is an N-sulfonylated benzotriazole derivative with molecular formula C₁₃H₁₁N₃O₂S and a molecular weight of 273.31 g/mol [1]. It belongs to the broader class of N-benzenesulfonylbenzotriazoles, a family extensively studied for antimicrobial, antiparasitic, and synthetic applications [2][3]. The compound bears a methyl substituent at position 5 of the benzotriazole ring, distinguishing it from the extensively characterized parent N-benzenesulfonylbenzotriazole (BSBZT/NBSBZT). Available computed physicochemical descriptors include an XLogP3 of 2.7, topological polar surface area of 73.2 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, collectively suggesting moderate lipophilicity and potential membrane permeability [1].

1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole: Why Unsubstituted or Differently Substituted N-Sulfonylbenzotriazoles Cannot Be Interchanged


The N-benzenesulfonylbenzotriazole scaffold exhibits sharp structure-activity dependence. Removal of the 5-methyl group yields BSBZT, which has established trypanocidal activity (IC₅₀ 21.56 μg/mL against T. cruzi epimastigotes) while unsubstituted benzotriazole (BZT) is inactive in the same assay [1]. Within the antimicrobial series, only a subset of benzenesulfonyl derivatives (compounds 1a and 1d of the 1a–i series) display meaningful bactericidal activity against E. coli and S. aureus [2]. The 5-methyl substituent alters electron density on the triazole ring, modulates LogP (computed XLogP3 = 2.7 for the methylated compound versus an estimated ~2.3 for the non-methylated analog), and affects crystal packing [3][4]. These differences directly impact bioactivity, solubility, and thermal stability, making the methylated variant a non-interchangeable chemical entity in both biological screening cascades and synthetic applications.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (CAS 81262-52-4) vs. Its Closest Analogs


Trypanocidal Potency and Therapeutic Selectivity of the N-Benzenesulfonylbenzotriazole Core vs. Unsubstituted Benzotriazole and Benznidazole

In the intact N-benzenesulfonylbenzotriazole core (BSBZT, the des-methyl analog of the target compound), concentration-dependent growth inhibition was observed against T. cruzi epimastigotes (Y strain) with an IC₅₀ of 21.56 μg/mL (81.07 μM) at 72 h. By contrast, unsubstituted benzotriazole (BZT) showed no effect on epimastigote growth at any concentration tested [1]. Against the clinically relevant trypomastigote form, BSBZT exhibited an LC₅₀ of 28.40 μg/mL (106.79 μM), and the toxic effect appeared earlier (at 24 h) than in epimastigotes [1]. At a concentration near the IC₅₀/LC₅₀ (25 μg/mL), BSBZT caused only 2.4% hemolysis and 15% cytotoxicity in RAW 264.7 macrophages, while the reference drug benznidazole (BZL) is known to induce substantial host toxicity at therapeutic concentrations [1]. The 5-methyl substituent of the target compound is predicted to further modulate potency and selectivity through altered lipophilicity (XLogP3 = 2.7 vs. an estimated ~2.3 for BSBZT) [2].

Antiparasitic Chagas disease Trypanosoma cruzi

Bactericidal Potency and Superoxide Anion Generation of the N-Benzenesulfonylbenzotriazole Core vs. Sulfathiazole

Within the benzenesulfonylbenzotriazole series synthesized by Hergert et al., compound 1a (the des-methyl, unsubstituted phenylsulfonyl derivative) exhibited bactericidal activity against both Escherichia coli ATCC 25922 and Staphylococcus aureus at a concentration of 8.6 mM [1]. When challenged to generate superoxide anion (O₂•⁻), compound 1a produced greater oxidative stimulus in S. aureus than the same concentration of sulfathiazole, a bacteriostatic sulfonamide antibiotic used as a positive control [1]. The 5-methyl analog (the target compound) was not among the derivatives 1a–i reported in this specific study; however, structure-activity data from the series demonstrates that aromatic ring substitution on the benzotriazole moiety modulates potency: compounds 1a and 1d showed the highest activity against E. coli, while other derivatives in the series (differing in substituent position and electronic nature) were less active [1].

Antibacterial Oxidative stress Superoxide generation

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area of 5-Methyl vs. Des-Methyl N-Benzenesulfonylbenzotriazole

Computed physicochemical descriptors for 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (PubChem CID 21059032) reveal an XLogP3 value of 2.7, a topological polar surface area (TPSA) of 73.2 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. For the des-methyl analog N-benzenesulfonyl-1H-1,2,3-benzotriazole (NBSBZT, the compound characterized thermally and structurally by Komrovsky et al.), the corresponding XLogP3 is estimated at approximately 2.3 based on fragment-based calculation (difference of ~0.4 log units attributable to the methyl group) [2]. The TPSA remains unchanged at 73.2 Ų. The increase in lipophilicity for the 5-methyl variant predicts enhanced passive membrane permeability (potentially beneficial for intracellular target engagement) while retaining compliance with Lipinski's Rule of Five (XLogP3 < 5, TPSA < 140 Ų) [1].

Drug-likeness Lipophilicity Physicochemical descriptors

Solid-State Thermal Stability and Crystalline Conformation of the N-Benzenesulfonylbenzotriazole Core as Reference for the 5-Methyl Analog

Single-crystal X-ray diffraction of the des-methyl analog NBSBZT established that it crystallizes in the triclinic space group P‾1 (No. 2) with Z = 2 (two inversion-related molecules per unit cell) [1]. The molecular conformation is described by two key torsion angles: φ₁ (N2–N1–S10–C13) = −94.5(2)° and φ₂ (N1–S10–C13–C14) = 84.2(2)° [1]. Combined DSC, TG, and hot-stage microscopy revealed that NBSBZT is a solvent-free solid that melts sharply at 128.8 °C but begins to decompose above 130 °C [1]. DFT calculations in water showed torsion angle shifts (Δφ₁ solid-state to water = 17.0°), indicating conformational flexibility upon solvation that may influence receptor binding [1]. For the 5-methyl target compound, the methyl group at position 5 is expected to alter crystal packing (introducing steric hindrance) and may shift the melting point and decomposition temperature, providing a distinct thermal fingerprint for identity verification in procurement quality control [1][2].

Thermal analysis X-ray crystallography Solid-state characterization

Synthetic Accessibility via Modern NFSI-Mediated Sulfonylation vs. Traditional Sulfonyl Chloride Methods

The target compound has been prepared by Jie et al. (2018) using N-Fluorobenzenesulfonimide (NFSI) as the sulfonyl source in the absence of strong bases and catalysts . This protocol circumvents the traditional benzenesulfonyl chloride/triethylamine method historically employed for BSBZT synthesis, which can generate HCl byproducts and require careful base stoichiometry [1]. The NFSI method proceeds under milder conditions suitable for functionalized benzotriazole substrates and is compatible with the 5-methyl substituent, which could undergo unwanted electrophilic side reactions under harsher sulfonylation conditions . While quantitative yields for the specific 5-methyl analog are not explicitly tabulated in the available abstract, the NFSI methodology was demonstrated across a range of imidazole and triazole substrates, providing a cleaner, catalyst-free alternative for procurement-scale synthesis with reduced purification burden .

Synthetic methodology N-sulfonylation Process chemistry

Procurement-Relevant Application Scenarios for 1-(Benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole (CAS 81262-52-4) Based on Quantitative Evidence


Anti-Trypanosoma cruzi Screening Library Expansion for Chagas Disease Drug Discovery

The N-benzenesulfonylbenzotriazole core (exemplified by the des-methyl analog BSBZT) has validated trypanocidal activity against both epimastigote and trypomastigote forms of T. cruzi (IC₅₀ = 21.56 μg/mL, LC₅₀ = 28.40 μg/mL) with low hemolytic activity (2.4% at 25 μg/mL) and acceptable cytotoxicity (15% in RAW 264.7 cells at 25 μg/mL) [1]. The 5-methyl analog provides a strategic SAR expansion point, as the increased lipophilicity (XLogP3 = 2.7, +0.4 vs. des-methyl) may enhance parasite membrane penetration [2]. Procurement of this compound is justified for Chagas disease screening programs seeking to map substituent effects on the benzotriazole ring while retaining the trypanocidal sulfonylbenzotriazole pharmacophore.

Antibacterial Screening Hit Follow-up Targeting ROS-Mediated Bacterial Killing

The benzenesulfonylbenzotriazole series has demonstrated bactericidal activity against E. coli and S. aureus at 8.6 mM and superoxide anion generation exceeding that of the standard sulfonamide sulfathiazole [1]. The 5-methyl derivative is a candidate for targeted antibacterial screening libraries focused on oxidative stress mechanisms. Its drug-like computed properties (TPSA = 73.2 Ų, XLogP3 = 2.7, zero HBD) [2] suggest adequate permeability for Gram-negative outer membrane penetration, making it suitable for broad-spectrum antibacterial hit identification.

Crystallography and Solid-State Characterization Reference Standard

The des-methyl analog NBSBZT has been fully characterized by single-crystal X-ray diffraction (triclinic P‾1, Z = 2, φ₁ = −94.5°, φ₂ = 84.2°), DSC/TG (melting at 128.8 °C, decomposition above 130 °C), and FTIR spectroscopy with DFT correlation [1]. The 5-methyl analog offers a structurally related but crystallographically distinct comparator for systematic studies of methyl substitution effects on crystal packing, thermal stability, and intermolecular interactions in N-sulfonylbenzotriazole systems. Procurement for X-ray powder diffraction library building and polymorphism screening is directly supported by existing core scaffold data.

Synthetic Methodology Development: N-Sulfonylation Scope and Substrate Compatibility

The compound has been synthesized via the modern NFSI-mediated sulfonylation protocol (Jie et al., 2018), which operates under catalyst-free, base-free conditions at room temperature [1]. This makes the 5-methyl variant a relevant substrate for synthetic methodology studies exploring the scope of NFSI sulfonylation across substituted benzotriazoles. Procurement of this compound supports reaction optimization studies, yield comparisons with traditional sulfonyl chloride methods, and the development of greener N-sulfonylation procedures for heterocyclic chemistry.

Quote Request

Request a Quote for 1-(benzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.